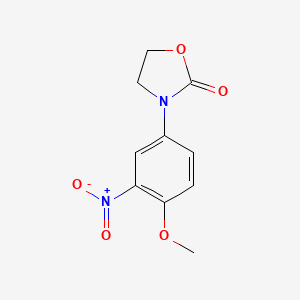

3-hydroxymethyl-4-methyl-furan-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxymethyl-4-methyl-furan-2(5H)-one is a butenolide that is furan-2(5H)-one substituted by a hydroxymethyl group at position 3 and a methyl group at position 4. Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a butenolide and a primary alcohol.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis in Biobased Polyesters

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is valued in the enzymatic synthesis of biobased polyesters. It is used with diacid ethyl esters and catalyzed by Candida antarctica Lipase B, leading to novel biobased furan polyesters with molecular weights around 2000 g/mol. This research highlights its potential in creating sustainable and eco-friendly materials (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

In biorefinery, this compound is integral in the catalytic reduction of biomass-derived furanic compounds. It plays a role in the production of various chemicals, including furfuryl alcohol and bis(hydroxymethyl)furan, through reactions like hydrogenation and C–O hydrogenolysis (Nakagawa et al., 2013).

Antioxidant Activity

This compound shows effectiveness in scavenging superoxide anions, indicating potential antioxidant properties. It is particularly effective with certain substitutions, such as an isobutyl substituent in the furan ring (Point et al., 1998).

Synthesis in Cancer Chemoprevention

A variant, 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, has been synthesized and is recognized for its anticancer properties. This underscores the compound's potential in medicinal chemistry and cancer treatment (Borikar et al., 2011).

Role in Biochemical Analysis

In analytical chemistry, particularly in the analysis of compounds like patulin in food items, derivatives of 3-hydroxymethyl-4-methyl-furan-2(5H)-one are used as internal standards. This application demonstrates its importance in ensuring accuracy and precision in food safety testing (Llovera et al., 2005).

Biological Activity Studies

Derivatives of this compound have shown significant biological activities, including cytotoxicity against cancer cell lines and bacterial strains. This indicates its potential in developing new therapeutic agents (Phutdhawong et al., 2019).

Propiedades

Nombre del producto |

3-hydroxymethyl-4-methyl-furan-2(5H)-one |

|---|---|

Fórmula molecular |

C6H8O3 |

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

4-(hydroxymethyl)-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |

Clave InChI |

HVNDECDCMWQSGR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)OC1)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)

![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)